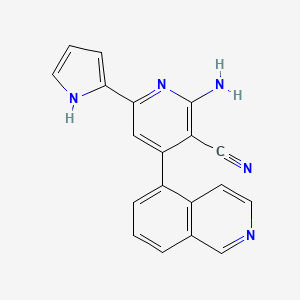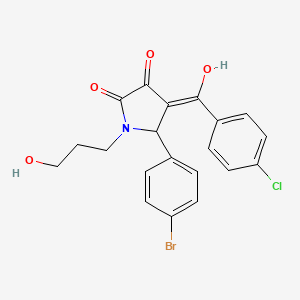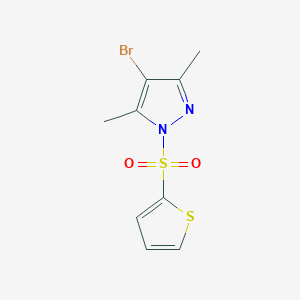
2-amino-4-isoquinolin-5-yl-6-(1H-pyrrol-2-yl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor .
Synthesis Analysis
The synthesis of pyrrole derivatives has been extensively studied. For instance, an aerobic oxidative carboamination of sp3C–H bonds with 2-(1H-pyrrol-1-yl)anilines has been developed . The synthesis of quinoline derivatives is also well-documented .Molecular Structure Analysis
The molecular structure of pyrrole consists of four carbon atoms and one nitrogen atom in a five-membered ring. The quinoline ring system consists of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
Pyrrole and its derivatives are known to undergo a variety of chemical reactions. For example, 1,4-Phenylenediamine reacted readily with chloroacetone to give 1,4-bis[(2-oxopropyl)amino]benzene which was used to prepare 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air . Quinoline is a colorless hygroscopic liquid with a strong odor .Mechanism of Action
While the mechanism of action for the specific compound “2-amino-4-isoquinolin-5-yl-6-(1H-pyrrol-2-yl)nicotinonitrile” is not available, compounds containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more .
Future Directions
properties
IUPAC Name |
2-amino-4-isoquinolin-5-yl-6-(1H-pyrrol-2-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5/c20-10-16-15(9-18(24-19(16)21)17-5-2-7-23-17)14-4-1-3-12-11-22-8-6-13(12)14/h1-9,11,23H,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQSMSHUSFZXBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C3=CC(=NC(=C3C#N)N)C4=CC=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-fluorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B5425875.png)
![ethyl {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methyl-1H-indol-1-yl}acetate](/img/structure/B5425879.png)
![1-(4-{2-[3-hydroxy-3-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}phenyl)-2-imidazolidinone](/img/structure/B5425897.png)


![4-{2-(acetylamino)-3-oxo-3-[(1-phenylethyl)amino]-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5425914.png)
![{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B5425929.png)

![N-[2-(4-morpholinyl)ethyl]-2-(propylthio)benzamide](/img/structure/B5425941.png)
![2-chloro-4-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}phenol](/img/structure/B5425944.png)
![1-[5-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B5425963.png)
![1-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5425965.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(5-oxopyrrolidin-2-yl)acetamide](/img/structure/B5425975.png)